N-[4-acetyl-1'-[(4-ethoxyphenyl)methyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide
CAS No.: 902248-55-9
Cat. No.: VC21402939
Molecular Formula: C22H22N4O4S
Molecular Weight: 438.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 902248-55-9 |
|---|---|
| Molecular Formula | C22H22N4O4S |
| Molecular Weight | 438.5g/mol |
| IUPAC Name | N-[4-acetyl-1'-[(4-ethoxyphenyl)methyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |
| Standard InChI | InChI=1S/C22H22N4O4S/c1-4-30-17-11-9-16(10-12-17)13-25-19-8-6-5-7-18(19)22(20(25)29)26(15(3)28)24-21(31-22)23-14(2)27/h5-12H,4,13H2,1-3H3,(H,23,24,27) |
| Standard InChI Key | WMSLQGPXOIKTDN-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)CN2C3=CC=CC=C3C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C |
| Canonical SMILES | CCOC1=CC=C(C=C1)CN2C3=CC=CC=C3C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C |
Introduction
N-[4-acetyl-1'-[(4-ethoxyphenyl)methyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide is a complex organic compound featuring a spiro structure that incorporates both thiadiazole and indole moieties. This compound is characterized by a spiro linkage between the thiadiazole and indole rings, along with an acetyl group and an ethoxyphenyl substituent. The unique architecture of this compound contributes to its potential biological activities and applications in medicinal chemistry .
Synthesis Methods
The synthesis of N-[4-acetyl-1'-[(4-ethoxyphenyl)methyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide can be achieved through several methods, typically involving multi-step reactions that build the intricate structure from simpler starting materials. These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity.
Chemical Reactivity
The chemical reactivity of N-[4-acetyl-1'-[(4-ethoxyphenyl)methyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide can be explored through various reactions typical of compounds containing carbonyl groups and nitrogen heterocycles. Potential reactions include those involving the acetamide group and the thiadiazole ring.
Applications in Medicinal Chemistry
Given its structural features and potential biological activities, N-[4-acetyl-1'-[(4-ethoxyphenyl)methyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide has potential applications in medicinal chemistry. It could serve as a lead compound for the development of new therapeutic agents, particularly in areas such as oncology and inflammation management.
Future Research Directions
Future studies should focus on:
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In-depth Biological Evaluation: Conduct comprehensive in vitro and in vivo studies to assess the compound's efficacy and safety.
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Structure-Activity Relationship (SAR) Analysis: Modify the compound's structure to optimize its biological activity and pharmacokinetic properties.
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Mechanism of Action: Investigate the specific molecular targets and pathways involved in the compound's biological effects.
By pursuing these research directions, scientists can unlock the full potential of N-[4-acetyl-1'-[(4-ethoxyphenyl)methyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide and contribute to the development of innovative therapeutic agents.
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